2-Bromo-3-methylphenol
Overview
Description
2-Bromo-3-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a derivative of phenol, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Mode of Action
It is known that bromophenols can inhibit the activity of enzymes like ache and carbonic anhydrases . This inhibition could alter the normal functioning of the nervous system and disrupt the acid-base balance in the body.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-methylphenol could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by temperature, pH, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylphenol can be synthesized through several methods. One common method involves the bromination of 3-methylphenol (m-cresol) using bromine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the preparation of this compound can involve the use of large-scale reactors and controlled addition of bromine to 3-methylphenol. The reaction mixture is maintained at low temperatures using cryogenic baths to prevent over-bromination and to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 3-methylphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-methylphenol when using hydroxide ions.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-methylphenol.
Scientific Research Applications
2-Bromo-3-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a model compound for understanding the behavior of brominated phenols in biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-5-methylphenol
- 3-Bromo-2-methylphenol
- 4-Bromo-3-methylphenol
Uniqueness
2-Bromo-3-methylphenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine and methyl groups on the benzene ring affects the compound’s chemical properties, making it distinct from other brominated phenols. This unique structure allows for selective reactions and specific applications in various fields .
Properties
IUPAC Name |
2-bromo-3-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-3-2-4-6(9)7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNLEZLTOVJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295268 | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22061-78-5 | |
Record name | 22061-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-3-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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